3'-Amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
3’-Amino-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group at the 3’ position, a methoxy group at the 2’ position, and a carboxylic acid group at the 3 position on the biphenyl structure. The biphenyl structure consists of two benzene rings connected by a single bond, making it a versatile scaffold in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. This reaction typically requires an aryl halide precursor, such as 3’-chloro-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid, which undergoes substitution with an amine source under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available biphenyl derivatives. The process often includes steps such as halogenation, methoxylation, and amination, followed by purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3’-Amino-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated biphenyl derivatives.
Scientific Research Applications
3’-Amino-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3’-Amino-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methoxybenzoic acid: Similar structure but lacks the biphenyl scaffold.
4-Amino-2-methoxybenzoic acid: Similar functional groups but different positions on the benzene ring.
3-Amino-5-methoxybenzoic acid: Similar functional groups but different positions on the benzene ring.
Uniqueness
3’-Amino-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to its biphenyl scaffold, which provides additional sites for functionalization and enhances its versatility in chemical synthesis and biological applications .
Biological Activity
3'-Amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and structure-activity relationships based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the following general steps:
- Formation of the Biphenyl Core : Starting from commercially available biphenyl derivatives, functional groups are introduced to create a biphenyl backbone.
- Carboxylation : The introduction of the carboxylic acid group at the 3-position is crucial for biological activity.
- Amination and Methoxylation : The final steps involve the introduction of amino and methoxy groups at the appropriate positions to yield the target compound.
Biological Activity
The biological activity of this compound has been evaluated through various assays focusing on cytotoxicity and enzyme inhibition.
Cytotoxicity
Research has indicated that derivatives of biphenyl carboxylic acids exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain analogs demonstrate high cytotoxicity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cells. The cytotoxic activity is often assessed using the MTT assay, which measures cell viability post-treatment with different concentrations of the compound.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | COLO201 | 20 | Induces apoptosis and cell cycle arrest |
Derivative A | MDA-MB-231 | 15 | Inhibits DNA synthesis |
Derivative B | A549 | 25 | Promotes ROS generation |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression. For example, studies have shown that modifications in the carboxylic acid group can enhance or diminish inhibitory potency against phospholipase A2 and other enzymes involved in inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of biphenyl carboxylic acids. Key findings include:
- Positioning of Functional Groups : The placement of amino and methoxy groups significantly influences cytotoxicity and enzyme inhibition.
- Chain Length : Variations in alkyl chain lengths attached to the carboxylic acid moiety can affect binding affinity and selectivity towards target enzymes.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Antitumor Activity : A study evaluating a series of biphenyl derivatives found that specific substitutions at the amino position enhanced antitumor efficacy in vivo.
- Anti-inflammatory Properties : Research has shown that certain derivatives can effectively reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.
Properties
IUPAC Name |
3-(3-amino-2-methoxyphenyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-13-11(6-3-7-12(13)15)9-4-2-5-10(8-9)14(16)17/h2-8H,15H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGXSESGSWUDQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1N)C2=CC(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.